molecular formula C21H19N3O2 B6125385 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B6125385
M. Wt: 345.4 g/mol
InChI Key: GYCVVPHOVBWQKD-UHFFFAOYSA-N
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Description

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole (EPPO) is a synthetic compound that belongs to the class of oxadiazoles. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPPO has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exerts its pharmacological effects by modulating various molecular targets. 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. Furthermore, 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been shown to possess various biochemical and physiological effects. Studies have reported that 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole reduces the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Furthermore, 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been reported to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has also been extensively studied for its pharmacological activities, which provides a solid foundation for further research. However, 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, the exact mechanism of action of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.

Future Directions

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has shown significant potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its pharmacological effects and optimize its therapeutic potential. Some future directions for research on 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole include:
1. Investigating the efficacy of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in animal models of various diseases, including cancer, epilepsy, and inflammatory disorders.
2. Elucidating the mechanism of action of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole, including its molecular targets and signaling pathways.
3. Developing new formulations of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole to improve its solubility and bioavailability.
4. Investigating the safety and toxicity of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in preclinical models.
5. Conducting clinical trials to evaluate the efficacy and safety of 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in humans.
In conclusion, 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has also shown potential as an anticancer agent and possesses antimicrobial activity. Further research is needed to fully understand its pharmacological effects and optimize its therapeutic potential.

Synthesis Methods

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can be synthesized through a multi-step process starting from commercially available 4-ethylphenol. The synthesis involves the reaction of 4-ethylphenol with 4-bromoacetophenone to form 4-ethylphenyl 4-bromoacetophenone. This intermediate is then reacted with hydrazine hydrate to form 4-ethylphenyl hydrazine. Finally, the reaction of 4-ethylphenyl hydrazine with 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of acetic anhydride yields 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole.

Scientific Research Applications

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been extensively studied for its pharmacological activities in various preclinical models. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has also been investigated for its potential as an anticancer agent. Studies have reported that 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been shown to possess antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-16-5-11-19(12-6-16)25-15-20-22-21(23-26-20)17-7-9-18(10-8-17)24-13-3-4-14-24/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCVVPHOVBWQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

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